molecular formula C7H14O3 B2398414 (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol CAS No. 2377004-16-3

(3R,4R)-4-Isopropoxytetrahydrofuran-3-ol

Cat. No. B2398414
CAS RN: 2377004-16-3
M. Wt: 146.186
InChI Key: NBZCSKDKNMNDRM-RNFRBKRXSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its stereochemistry and the types of bonds present .


Chemical Reactions Analysis

This involves the study of the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Characterization

  • Preparation Techniques : The preparation of similar compounds, like the four stereoisomers of 2-hexyl-4-acetoxytetrahydrofuran, has been achieved through processes starting from specific alcohols and involving steps like kinetic resolution, Sharpless asymmetric dihydroxylation, and acylation (Zhang et al., 2014).

  • Synthesis of Derivatives : An efficient route has been developed for creating new branched tetrahydrofurane δ-sugar amino acids, demonstrating the versatility of tetrahydrofuran derivatives in synthesizing complex organic molecules (Defant et al., 2011).

Catalytic and Chemical Transformations

  • Palladium-Catalyzed Synthesis : Studies on 4-yn-1-ols indicate that palladium-catalyzed synthesis is a viable method for producing certain tetrahydrofuran derivatives, showcasing the potential for catalytic processes in synthesizing compounds related to (3R,4R)-4-Isopropoxytetrahydrofuran-3-ol (Gabriele et al., 2000).

  • Platinum-Catalyzed Intramolecular Hydroalkoxylation : The formation of cyclic ethers, including tetrahydrofurans, via platinum-catalyzed hydroalkoxylation has been reported, which could be relevant for synthesizing variants of this compound (Qian et al., 2004).

Potential Applications in Molecular Recognition and Biosynthesis

  • Molecular Recognition : Certain tetrahydrofuran derivatives have been used in molecular recognition by NMR and fluorescence spectroscopy, indicating potential applications for this compound in this field (Khanvilkar & Bedekar, 2018).

  • Biosynthesis from CO2 : The synthesis of 3-hydroxypropionic acid directly from CO2 in cyanobacteria highlights the potential for using tetrahydrofuran derivatives in biosynthetic pathways related to environmental sustainability and renewable resources (Wang et al., 2016).

Mechanism of Action

If the compound is biologically active, this involves the study of how the compound interacts with biological systems .

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact .

Future Directions

This involves speculation on potential future research directions, such as new synthetic methods, applications, or theoretical studies .

properties

IUPAC Name

(3R,4R)-4-propan-2-yloxyoxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)10-7-4-9-3-6(7)8/h5-8H,3-4H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZCSKDKNMNDRM-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@@H]1COC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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